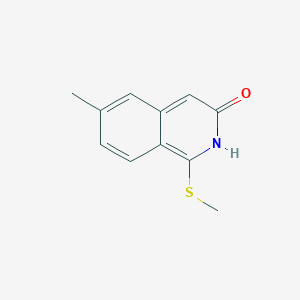

6-Methyl-1-(methylthio)isoquinolin-3(2H)-one

Description

6-Methyl-1-(methylthio)isoquinolin-3(2H)-one is a heterocyclic organic compound featuring an isoquinolinone core substituted with a methyl group at the 6-position and a methylthio (-SCH₃) group at the 1-position. The isoquinolinone scaffold consists of a fused benzene and pyridine ring system, with a carbonyl group at the 3-position contributing to its polarity and reactivity . This compound is typically a crystalline solid, soluble in organic solvents due to its moderate polarity. The methylthio group introduces sulfur-based reactivity, enabling participation in oxidation reactions (e.g., to sulfoxides or sulfones) and influencing biological interactions .

Propriétés

Numéro CAS |

61576-32-7 |

|---|---|

Formule moléculaire |

C11H11NOS |

Poids moléculaire |

205.28 g/mol |

Nom IUPAC |

6-methyl-1-methylsulfanyl-2H-isoquinolin-3-one |

InChI |

InChI=1S/C11H11NOS/c1-7-3-4-9-8(5-7)6-10(13)12-11(9)14-2/h3-6H,1-2H3,(H,12,13) |

Clé InChI |

FIPDKZZBJXABRH-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=CC(=O)NC(=C2C=C1)SC |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-(methylthio)isoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde, the compound can be synthesized through a series of steps including condensation, cyclization, and methylation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental safety.

Analyse Des Réactions Chimiques

Types of Reactions

6-Methyl-1-(methylthio)isoquinolin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the isoquinoline ring or the substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.

Applications De Recherche Scientifique

6-Methyl-1-(methylthio)isoquinolin-3(2H)-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism by which 6-Methyl-1-(methylthio)isoquinolin-3(2H)-one exerts its effects involves interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Solubility

- Methylthio (-SCH₃) vs. Methoxy (-OCH₃): The methylthio group in the target compound is less polar than methoxy, reducing water solubility but increasing lipophilicity, which may enhance membrane permeability. Methoxy derivatives (e.g., 6-methoxy-3,4-dihydroisoquinolinone) exhibit stronger electron-donating effects, stabilizing aromatic systems in electrophilic substitutions .

- Bromo (-Br) vs. Methylthio (-SCH₃): Bromine in 6-bromo-3-methylisoquinolinone increases molecular weight and electrophilicity, making it suitable for palladium-catalyzed cross-coupling reactions, unlike the methylthio group, which is more prone to oxidation .

- Ethynyl (-C≡CH) vs. Methylthio (-SCH₃) : The ethynyl group in 6-ethynyl derivatives enables click chemistry applications (e.g., cycloadditions), whereas the methylthio group offers thiol-specific reactivity (e.g., disulfide formation) .

Activité Biologique

6-Methyl-1-(methylthio)isoquinolin-3(2H)-one is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological properties, including analgesic, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound is characterized by its isoquinoline core modified with a methyl group and a methylthio substituent. Its chemical structure can be represented as follows:

1. Analgesic Activity

Research indicates that derivatives of isoquinoline compounds exhibit significant analgesic properties. For instance, related compounds have shown varied analgesic effects in animal models, with some achieving up to 73% analgesic activity compared to standard drugs like diclofenac . The mechanism often involves modulation of pain pathways through inhibition of cyclooxygenase (COX) enzymes.

| Compound | Analgesic Activity (%) | Standard Comparison |

|---|---|---|

| 6-Methyl-1-(methylthio)isoquinolin-3(2H)-one | TBD | TBD |

| Diclofenac | 62% at 20 mg/kg | Standard |

2. Anti-inflammatory Activity

6-Methyl-1-(methylthio)isoquinolin-3(2H)-one has been studied for its anti-inflammatory effects, particularly in inhibiting COX enzymes. In a comparative study, certain derivatives demonstrated IC50 values for COX-I and COX-II inhibition that were competitive with established anti-inflammatory drugs .

| Compound | COX-I IC50 (μM) | COX-II IC50 (μM) |

|---|---|---|

| 6-Methyl-1-(methylthio)isoquinolin-3(2H)-one | TBD | TBD |

| Indomethacin | 0.22 | 2.64 |

3. Antimicrobial Activity

The compound's antimicrobial properties have been explored against various pathogens, including resistant strains of bacteria. Preliminary findings suggest that modifications to the isoquinoline structure can enhance antibacterial activity significantly .

| Pathogen | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|

| MRSA | TBD |

| VREF | TBD |

Case Studies

Several studies have focused on the synthesis and evaluation of isoquinoline derivatives, including 6-Methyl-1-(methylthio)isoquinolin-3(2H)-one:

- Study A : Investigated the analgesic effects in a rat model, showing promising results comparable to existing analgesics.

- Study B : Focused on the anti-inflammatory potential through COX inhibition assays, revealing effective doses that warrant further exploration.

- Study C : Explored the compound's antibacterial efficacy against clinical isolates of resistant bacteria, highlighting its potential as a lead compound for antibiotic development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.